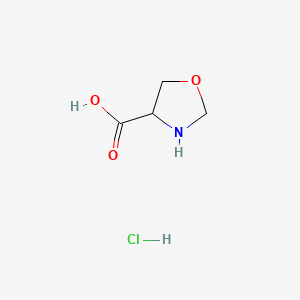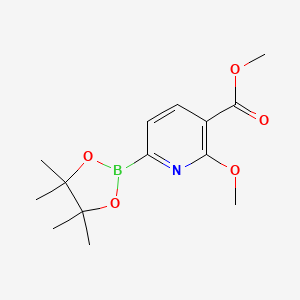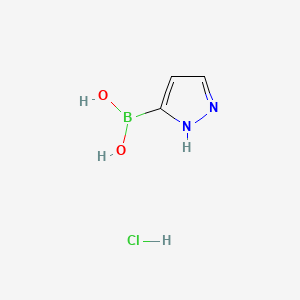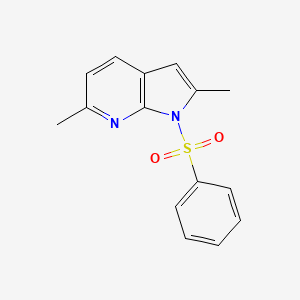
Oxazolidine-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1219384-60-7 . It has a molecular weight of 153.57 and a linear formula of C4H8ClNO3 . It is a solid substance and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of Oxazolidine-4-carboxylic acid hydrochloride is represented by the linear formula C4H8ClNO3 . This indicates that the molecule is composed of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
Oxazolidine-4-carboxylic acid hydrochloride is a solid substance with a molecular weight of 153.57 . It has a linear formula of C4H8ClNO3 . The compound is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Functionalized Oxazolidines
- Field : Organic Chemistry
- Application Summary : Oxazolidines are synthesized using 1,2-amino alcohols as starting materials. The synthetic strategies are divided into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
- Methods : The synthesis involves multicomponent reactions of 1,2-amino alcohols. For example, in 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .
- Results : A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .
-
Advancements in the Synthesis of Oxazolines
- Field : Synthetic Organic Chemistry
- Application Summary : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
- Methods : Various synthetic protocols of oxazolines are classified based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : The synthesis of oxazolines has seen many advancements, with numerous investigations on oxazoline synthesis still continuing .
-
Multicomponent Syntheses of Functionalized Oxazolidines
- Field : Organic Chemistry
- Application Summary : Recent (2011–2019) multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials are reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
- Methods : In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines . A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .
- Results : This method provides a new approach to the synthesis of functionalized oxazolidines .
-
Synthesis of Oxazolines
- Field : Synthetic Organic Chemistry
- Application Summary : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
- Methods : Various synthetic protocols of oxazolines are classified based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : The synthesis of oxazolines has seen many advancements, with numerous investigations on oxazoline synthesis still continuing .
-
Multicomponent Syntheses of Functionalized Oxazolidines
- Field : Organic Chemistry
- Application Summary : Recent (2011–2019) multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials are reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
- Methods : In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines . A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .
- Results : This method provides a new approach to the synthesis of functionalized oxazolidines .
-
Synthesis of Oxazolines
- Field : Synthetic Organic Chemistry
- Application Summary : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
- Methods : Various synthetic protocols of oxazolines are classified based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : The synthesis of oxazolines has seen many advancements, with numerous investigations on oxazoline synthesis still continuing .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with the compound, indicating measures to prevent or respond to exposure .
Eigenschaften
IUPAC Name |
1,3-oxazolidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFSTLUZHSBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCO1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolidine-4-carboxylic acid hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)


![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)


![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)